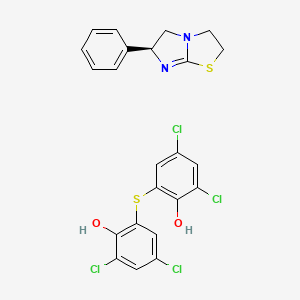
Helmoral B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helmoral B is a combination of two compounds, bithionol and levamisole, which have been used for their antiparasitic and antimicrobial properties. Bithionol is known for its effectiveness against helminths and protozoa, while levamisole is primarily used as an anthelmintic agent. The combination of these two compounds enhances their therapeutic efficacy and broadens their spectrum of activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bithionol: Bithionol is synthesized through the reaction of 2,2’-dihydroxy-3,3’,5,5’-tetrachlorodiphenyl sulfide with sodium hydroxide.
Industrial Production Methods
Industrial production of bithionol and levamisole involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Bithionol can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Levamisole can be reduced to its corresponding amine derivatives.
Substitution: Both bithionol and levamisole can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Bithionol: Oxidation of bithionol can produce bithionol sulfoxide and bithionol sulfone.
Levamisole: Reduction of levamisole can yield amine derivatives, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Helmoral B has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving oxidation and reduction.
Biology: Employed in studies of parasitic infections and their treatment.
Industry: Utilized in the development of antiparasitic drugs and formulations.
Wirkmechanismus
The mechanism of action of bithionol involves the inhibition of soluble adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate . This inhibition disrupts cellular signaling pathways, leading to the death of parasitic organisms. Levamisole acts as an agonist at nicotinic acetylcholine receptors, causing paralysis and expulsion of parasitic worms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorophene: Similar to bithionol, hexachlorophene is an antimicrobial agent used in disinfectants and antiseptics.
Pyrantel: Similar to levamisole, pyrantel is an anthelmintic agent used to treat parasitic worm infections.
Uniqueness
Helmoral B is unique due to its combined antiparasitic and antimicrobial properties, making it effective against a broader range of pathogens compared to individual compounds. The combination also enhances the therapeutic efficacy and reduces the likelihood of resistance development.
Eigenschaften
CAS-Nummer |
77482-46-3 |
|---|---|
Molekularformel |
C23H18Cl4N2O2S2 |
Molekulargewicht |
560.3 g/mol |
IUPAC-Name |
2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H6Cl4O2S.C11H12N2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-4,17-18H;1-5,10H,6-8H2/t;10-/m.1/s1 |
InChI-Schlüssel |
SRPURXUDQNNSSH-RLGBJRSSSA-N |
SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Isomerische SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Kanonische SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Key on ui other cas no. |
77482-46-3 |
Synonyme |
Helmoral B Vetavia |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















